3,3-Di(p-tolyl)allyl chloride

Description

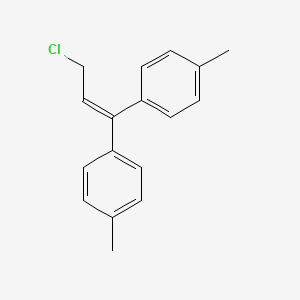

3,3-Di(p-tolyl)allyl chloride is an organochloride compound featuring an allyl chloride backbone substituted with two para-tolyl (p-tolyl) groups at the 3-position. Its structure (Fig. 1) combines the reactivity of the allyl chloride moiety with the steric and electronic effects of the aromatic p-tolyl substituents. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry, where bulky substituents are required to modulate reactivity or steric environments .

Properties

CAS No. |

167859-39-4 |

|---|---|

Molecular Formula |

C17H17Cl |

Molecular Weight |

256.8 g/mol |

IUPAC Name |

1-[3-chloro-1-(4-methylphenyl)prop-1-enyl]-4-methylbenzene |

InChI |

InChI=1S/C17H17Cl/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3 |

InChI Key |

SEZDDOARMGLFJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

3,3-Di(p-tolyl)allyl chloride participates in palladium-catalyzed coupling reactions, leveraging its allyl chloride moiety as an electrophilic partner. Key findings include:

Suzuki-Miyaura Coupling

-

Reaction Conditions : Catalyzed by π-allylpalladium triflate complexes (e.g., 3B ) in THF/H₂O with K₃PO₄ as base.

-

Substrates : Couples with aryl/heteroaryl boronic acids (e.g., p-tolylboronic acid, 2-thienylboronic acid) at room temperature.

-

Performance : Achieves >90% conversion within 1 hour for electron-deficient heteroaryl chlorides .

-

Mechanism : Oxidative addition of allyl chloride to Pd(0) forms a π-allylpalladium intermediate, followed by transmetalation and reductive elimination .

| Substrate (Boronic Acid) | Product | Yield (%) | Conditions |

|---|---|---|---|

| p-Tolylboronic acid | Biaryl | 91 | 2 mol% 3B , RT, 30 min |

| 2-Thienylboronic acid | Heterobiaryl | 89 | 2 mol% 3B , RT, 1 h |

Amination and Enolate Arylation

-

Catalyst : Pd(allyl)(L)Cl complexes (e.g., 3A ) with bulky phosphine ligands (e.g., tBuBrettPhos).

-

Scope : Efficiently arylates ketone enolates (e.g., acetophenone) to form γ-aryl ketones in >95% conversion at 60°C .

Electrochemical Behavior and Radical Pathways

The chloride and p-tolyl substituents significantly alter redox properties and stability:

Electrocatalytic CO₂ Reduction

-

Catalyst : [Mo(η³-2-R-allyl)(α-diimine)(CO)₂Cl] complexes.

-

Effect of Substituents :

-

Outcome : CO and formate generation is hindered by irreversible formation of tricarbonyl complexes .

Radical Chlorination

-

Mechanism : Homolytic cleavage of Cl–C bonds generates chlorine radicals, which add to allenes.

-

Regioselectivity : Bulky p-tolyl groups direct 2,3-dichlorination, forming vicinal dichlorides unless α-alkyl substituents enable competing H-abstraction .

Isomerization-Coupling Reactions

Under Pd catalysis, 3,3-Di(p-tolyl)allyl chloride undergoes isomerization to vinyl chloride intermediates, enabling γ-functionalization:

-

Reaction with Amines : Forms γ-keto phosphinates (e.g., 5a ) via enamine/imine intermediates .

-

Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 120°C, 13 h.

-

Yield : >99% for γ-keto phosphinate when using 2 equivalents of amine .

| Substrate (Amine) | Product | Yield (%) |

|---|---|---|

| Aniline | 5a | >99 |

Comparative Reactivity Insights

-

Steric Effects : Bulky p-tolyl groups retard dimerization in electrochemical settings but stabilize Pd intermediates in cross-couplings .

-

Electronic Effects : Strong π-donor Cl⁻ ligands lower reduction potentials, enhancing catalytic activity .

Thermochemical Data

Comparison with Similar Compounds

Comparison with Similar Allyl Chloride Derivatives

Structural and Physical Properties

The table below compares 3,3-Di(p-tolyl)allyl chloride with other allyl chlorides, emphasizing structural and physical differences:

Key Observations :

- Steric Effects : The p-tolyl groups in 3,3-Di(p-tolyl)allyl chloride significantly increase molecular weight and steric hindrance compared to simpler allyl chlorides. This reduces its reactivity in nucleophilic substitutions but enhances selectivity in catalytic reactions .

- Boiling Point : The high boiling point of 3,3-Di(p-tolyl)allyl chloride reflects its larger size and lower volatility.

Nucleophilic Substitution

- Allyl chloride : Undergoes rapid SN2 reactions due to its small size and accessible chloride leaving group. Widely used in epichlorohydrin production .

- 3,3-Di(p-tolyl)allyl chloride : Steric hindrance from p-tolyl groups slows SN2 pathways, favoring oxidative addition with transition metals (e.g., Pd, Rh) in cross-coupling reactions .

Oxidative Addition

Research Findings and Industrial Relevance

- Catalysis : 3,3-Di(p-tolyl)allyl chloride’s steric bulk improves regioselectivity in Pd-catalyzed allylic alkylation, outperforming cinnamyl chloride derivatives .

- Polymer Chemistry : Used to synthesize heat-resistant polyimides, leveraging the thermal stability of p-tolyl groups .

- Market Trends : Demand for specialized allyl chlorides is rising in Asia, driven by polymer and pharmaceutical sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.